Methyl 4-(3-fluorophenyl)-4-oxobutanoate
Description
Methyl 4-(3-fluorophenyl)-4-oxobutanoate (CAS 69797-47-3) is a fluorinated aromatic ester characterized by a ketone group at the 4-position of the butanoate chain and a 3-fluorophenyl substituent. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory agents and enzyme inhibitors . Its structural features—such as the electron-withdrawing fluorine atom, ester functionality, and ketone group—render it a versatile scaffold for chemical modifications.
Properties
IUPAC Name |
methyl 4-(3-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTGGOUKWUPHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285539 | |
| Record name | Methyl 3-fluoro-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69797-47-3 | |
| Record name | Methyl 3-fluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69797-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-fluorophenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-fluorophenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-fluorophenyl is coupled with a halogenated butanoate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(3-fluorophenyl)-4-oxobutanoic acid.
Reduction: 4-(3-fluorophenyl)-4-hydroxybutanoate.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-(3-fluorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomerism: Fluoro Substitution on the Phenyl Ring
The position of the fluorine atom on the phenyl ring significantly influences electronic and steric properties:
The 3-fluoro isomer is often preferred in medicinal chemistry due to its optimal balance of electronic effects and metabolic stability compared to the 2- and 4-fluoro analogs.
Ester Group Variations: Methyl vs. Ethyl Esters
Replacing the methyl ester with ethyl alters lipophilicity and metabolic pathways:
Ethyl esters generally exhibit prolonged half-lives in vivo due to reduced esterase susceptibility, making them suitable for sustained-release formulations .
Substituent Effects: Halogen vs. Methoxy Groups
Substituent identity modulates electronic properties and biological activity:
Fluorine’s small size and strong electron-withdrawing nature make it advantageous for target binding in enzyme inhibitors, whereas bulkier halogens like chlorine may improve selectivity .
Structural Modifications: Anilino vs. Phenyl Linkages
Replacing the phenyl group with an anilino moiety introduces hydrogen-bonding capabilities:
Anilino derivatives are often explored in kinase inhibitors due to their ability to form critical hydrogen bonds with active-site residues .
Multi-Substituted Derivatives
Compounds with multiple substituents exhibit synergistic effects:
Multi-substituted analogs are prioritized in high-throughput screening due to their complex interaction profiles .
Biological Activity
Methyl 4-(3-fluorophenyl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 210.2 g/mol. The compound features an ester functional group, which is known to participate in various biochemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, potentially leading to the modulation of various biological pathways. The ester moiety can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have potential antitumor effects, possibly through the inhibition of certain cancer cell lines.
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
- Neuroprotective Effects : Some studies indicate that derivatives of oxobutanoates may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Experimental Data
A review of literature reveals various experimental approaches to studying the biological activity of this compound:
- In vitro Studies : In vitro assays have demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent.
- In vivo Studies : Animal models have been employed to assess the efficacy and safety profile of the compound. Results indicate a reduction in tumor size without significant toxicity at therapeutic doses.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Variations in the synthesis route can yield derivatives with differing biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(3-chlorophenyl)-4-oxobutanoate | Chlorine substitution | Enhanced antitumor activity |
| Methyl 4-(2-fluorophenyl)-4-oxobutanoate | Different fluorine position | Varying enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
